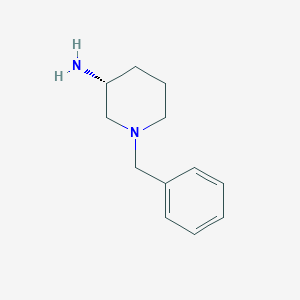

(R)-3-Amino-1-benzylpiperidine

説明

特性

IUPAC Name |

(3R)-1-benzylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARWNWOLWMTQCC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357548 | |

| Record name | (R)-3-Amino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168466-84-0 | |

| Record name | (R)-3-Amino-1-benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-Benzylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-3-Amino-1-benzylpiperidine: A Technical Guide from Chiral Precursors

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-1-benzylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound, with a focus on methods starting from chiral precursors.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure starting materials from nature, such as amino acids, to introduce the desired stereocenter.[1] This approach is often advantageous due to the predictable stereochemistry of the final product.

From D-Ornithine and D-Lysine

D-ornithine and D-lysine are valuable chiral precursors for the synthesis of (R)-3-aminopiperidine derivatives. The general strategy involves the cyclization of the amino acid backbone to form a lactam, followed by reduction and subsequent N-benzylation.

A common route begins with the protection of the amino groups of D-ornithine, followed by cyclization to form the corresponding (R)-3-aminopiperidin-2-one. This lactam is then reduced to afford (R)-3-aminopiperidine, which can be benzylated to yield the target molecule.[2][3]

Key Transformations:

-

Esterification of the carboxylic acid.

-

Cyclization to form the piperidin-2-one ring.

-

Reduction of the lactam and deprotection.

-

N-benzylation.

Diagram: Synthesis from D-Ornithine

Caption: Synthetic pathway from D-Ornithine.

From L-Glutamic Acid

L-glutamic acid can also serve as a chiral starting material. The synthesis involves a series of transformations to build the piperidine ring, including reduction of the carboxylic acid groups to alcohols, conversion to a ditosylate, and subsequent cyclization with an amine.

Diagram: Synthesis from L-Glutamic Acid

Caption: Synthetic pathway from L-Glutamic Acid.

Enzymatic Asymmetric Synthesis: A Green Approach

Biocatalysis, particularly the use of transaminases, has emerged as a powerful and environmentally friendly method for the synthesis of chiral amines.[4][5] This approach typically involves the asymmetric amination of a prochiral ketone precursor.

The synthesis of this compound can be achieved starting from N-benzyl-3-piperidone. A transaminase enzyme, often in the presence of an amine donor like isopropylamine and the cofactor pyridoxal-5'-phosphate (PLP), selectively converts the ketone to the (R)-amine with high enantiomeric excess.[6][7]

Key Advantages:

-

High enantioselectivity.

-

Mild reaction conditions.

-

Reduced environmental impact.

Diagram: Enzymatic Asymmetric Synthesis

Caption: Enzymatic route to the target molecule.

Chemical Asymmetric Synthesis and Other Methods

While chiral pool and enzymatic methods are prominent, other chemical strategies are also employed. These include the use of chiral auxiliaries to direct the stereoselective formation of the amine group, or the resolution of a racemic mixture of 3-amino-1-benzylpiperidine.[8][9]

One reported chemical synthesis involves a Hofmann rearrangement of (R)-1-benzylpiperidinamide.[10]

Quantitative Data Summary

| Precursor/Starting Material | Key Reagents/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-Benzyl-3-piperidone | ω-Transaminase, Isopropylamine, PLP | THF/Water | 90.9 | 99.0 | [7] |

| (R)-1-Benzylpiperidinamide | NaOH, NaOCl | THF/Water | 55 | Not Reported | [10] |

| D-Ornithine hydrochloride | HCl, MeOH; NaOMe, MeOH; LiAlH4; Benzyl bromide | Methanol, THF | - | >99 | [2][3] |

| L-Glutamic acid | SOCl2, EtOH; NaBH4; TsCl, Et3N, DMAP; Benzylamine | Ethanol, CH2Cl2 | ~68 (for N-benzylpiperidine derivative) | Not Reported |

Note: Yields can vary significantly based on specific reaction conditions and scale. The data presented is for illustrative purposes based on available literature.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis from N-Benzyl-3-piperidone[7]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve isopropylamine (100 g) in water (100 mL) and adjust the pH to 8.0 with aqueous hydrochloric acid under ice-water bath conditions. Add tetrahydrofuran (80 mL) and dilute with 0.1 M, pH 8.0 Tris-HCl buffer to a final volume of 700 mL. Warm the solution to 50°C.

-

Substrate Addition: Add a solution of N-benzyl-3-piperidone (50 g) in tetrahydrofuran (200 mL) to the reaction mixture.

-

Enzyme and Cofactor Addition: Add ω-transaminase lyophilized powder (1 g) and pyridoxal-5'-phosphate (PLP) (0.8 g) to the mixture.

-

Reaction: Maintain the reaction at 50°C and control the pH at 8.0 by the addition of 20% isopropylamine. Monitor the reaction progress by TLC. The reaction is typically complete within 18 hours.

-

Work-up and Purification: After the reaction is complete, filter to remove solids. Extract the mother liquor three times with ethyl acetate. Combine the organic phases, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain (R)-N-benzyl-3-aminopiperidine as a colorless oil.

Protocol 2: Synthesis from D-Ornithine (Illustrative Steps)[2][3]

-

Esterification: Suspend D-Ornithine hydrochloride in anhydrous methanol and saturate with hydrogen chloride gas. Reflux the mixture. After cooling, the product, methyl orthinate dihydrochloride, crystallizes and can be collected by filtration.

-

Cyclization to Lactam: Treat the methyl orthinate dihydrochloride with sodium methoxide in methanol and reflux. After work-up, (R)-3-aminopiperidin-2-one is obtained.

-

Reduction of Lactam: The (R)-3-aminopiperidin-2-one is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF to yield (R)-3-aminopiperidine.

-

N-Benzylation: React (R)-3-aminopiperidine with benzyl bromide or benzyl chloride in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., acetonitrile or DMF) to afford the final product, this compound.

Protocol 3: Synthesis from L-Glutamic Acid (Illustrative Steps)[11]

-

Diester Formation: React L-glutamic acid with thionyl chloride in ethanol to form the diethyl ester.

-

Reduction to Diol: Reduce the diethyl ester using a reducing agent like sodium borohydride in a suitable solvent to obtain the corresponding chiral diol.

-

Ditosylation: React the diol with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2) to form the ditosylate.

-

Cyclization and N-Benzylation: React the ditosylate with benzylamine. The benzylamine acts as both the nucleophile for cyclization and the source of the N-benzyl group, leading to the formation of the N-Boc protected (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

-

Deprotection: Remove the Boc protecting group under acidic conditions to yield the target this compound.

This guide highlights the primary and most effective strategies for the enantioselective synthesis of this compound. The choice of a specific route will depend on factors such as cost of starting materials, availability of specialized equipment (e.g., for enzymatic reactions), and desired scale of production. The chiral pool and enzymatic approaches are particularly attractive due to their efficiency, stereocontrol, and alignment with green chemistry principles.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 168466-84-0 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-3-Amino-1-benzylpiperidine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, outlines standard experimental protocols for their determination, and illustrates its role in synthetic pathways.

Core Physicochemical Properties

This compound, with the CAS number 168466-84-0, is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical attributes are fundamental to its handling, reaction optimization, and integration into drug development workflows.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [1][3][4] |

| Molecular Weight | 190.28 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder; may also appear as a yellow-brown oil. | [5] |

| Melting Point | 63-65 °C | |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and chloroform. | [5] |

| Computed XLogP3-AA | 1.4 | [3] |

| pKa (Predicted) | Not available. See discussion below. |

Discussion of Properties:

-

Molecular Formula and Weight: The empirical formula is C₁₂H₁₈N₂ with a corresponding molecular weight of 190.28 g/mol .[1][4]

-

Appearance: The compound is typically a white to off-white crystalline solid or powder.[4] However, it can also be synthesized or found as a yellow-brown oil.[5]

-

Melting Point: The melting point range is reported as 63-65 °C. This is a crucial parameter for identification and purity assessment.

-

Solubility: It exhibits limited solubility in water but is soluble in common organic solvents such as ethanol and chloroform. This differential solubility is important for its use in biphasic reactions and for purification processes like extraction.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. While no experimentally determined value is available, a computed XLogP3-AA value of 1.4 suggests moderate lipophilicity.[3]

Experimental Protocols for Property Determination

Detailed experimental procedures for determining the physicochemical properties of this compound are not explicitly published. However, standard methodologies can be applied.

2.1 Melting Point Determination (Thiele Tube Method)

A common and straightforward method for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The shape of the tube allows for convection currents to ensure uniform heating of the oil and the sample.

-

Observation: The temperature at which the solid first begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded. This range is the melting point.

2.2 pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constants (pKa) of ionizable groups.

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low. The solution is placed in a thermostatted vessel.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

pH Measurement: After each addition of titrant, the solution is stirred to ensure homogeneity, and the pH is recorded using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. Since the compound has two basic nitrogen atoms, two equivalence points and two pKa values are expected.

References

(R)-3-Amino-1-benzylpiperidine: A Comprehensive Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-1-benzylpiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its stereochemistry and conformational flexibility are critical determinants of its interaction with biological targets. This technical guide provides a detailed analysis of the structural and conformational properties of this compound. While a definitive experimental crystal structure for this specific molecule is not publicly available, this document synthesizes information from analogous compounds and theoretical principles to present a robust model of its three-dimensional architecture. Detailed experimental protocols for key analytical techniques are also provided to enable researchers to perform their own structural characterization.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity that is crucial for targeted drug design. The spatial arrangement of the amino and benzyl substituents on the piperidine ring dictates the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions, such as hydrogen bonding and van der Waals forces. A thorough understanding of its structural and conformational landscape is therefore paramount for its effective application in drug discovery.

Predicted Molecular Structure and Conformation

The piperidine ring is well-established to adopt a low-energy chair conformation to minimize torsional and steric strain. For a 3-substituted piperidine such as this compound, the substituents on the ring can occupy either axial or equatorial positions. The interplay of steric hindrance and electronic effects determines the preferred conformation.

Conformational Isomers

Two primary chair conformations are possible for this compound, arising from the axial or equatorial orientation of the amino group at the C3 position. The large N-benzyl group is expected to predominantly occupy the equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring.

-

Equatorial Amino Conformer: The amino group is in the equatorial position. This conformation is generally favored for monosubstituted cyclohexanes and piperidines to alleviate 1,3-diaxial interactions.

-

Axial Amino Conformer: The amino group is in the axial position. This conformation would experience steric clashes with the axial hydrogens at the C1 and C5 positions.

Based on fundamental principles of stereochemistry, the equatorial amino conformer is predicted to be the more stable and therefore the predominant conformation at equilibrium.

Predicted Structural Parameters

In the absence of experimental data for this compound, the following table summarizes predicted bond lengths, bond angles, and torsion angles for the lowest energy (equatorial amino) chair conformation. These values are based on standard values for similar molecular fragments and data from computational studies of related piperidine derivatives.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (piperidine ring) | ~1.47 |

| C-C (piperidine ring) | ~1.53 |

| C3-N (amino) | ~1.46 |

| N1-C (benzyl) | ~1.45 |

| C-C (aromatic) | ~1.39 |

| C-H | ~1.09 |

| N-H | ~1.01 |

| Bond Angles (°) ** | |

| C-N-C (piperidine ring) | ~111 |

| C-C-C (piperidine ring) | ~111 |

| C2-C3-N (amino) | ~110 |

| C-N1-C (benzyl) | ~112 |

| H-N-H (amino) | ~107 |

| Torsion Angles (°) ** | |

| C6-N1-C2-C3 | ~ -55 (gauche) |

| N1-C2-C3-C4 | ~ +55 (gauche) |

| C2-C3-C4-C5 | ~ -55 (gauche) |

Note: These are estimated values and require experimental verification.

Experimental Protocols for Structural Analysis

To definitively determine the structural and conformational properties of this compound, a combination of spectroscopic and crystallographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire a 1D ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.

-

-

Conformational Analysis from Coupling Constants:

-

Carefully analyze the multiplicity and coupling constants (³J values) of the piperidine ring protons in the ¹H NMR spectrum.

-

Large vicinal coupling constants (³J ≈ 8-13 Hz) are indicative of a trans-diaxial relationship between protons.

-

Small vicinal coupling constants (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

By analyzing the coupling patterns, the chair conformation and the axial/equatorial orientation of the amino group can be inferred. For the favored equatorial conformer, the proton at C3 would be axial, and would be expected to show large diaxial couplings to the axial protons at C2 and C4.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth:

-

Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

-

Employ a slow evaporation or slow cooling method to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Computational Modeling

In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences and structural parameters of this compound.

Protocol for Conformational Analysis using Molecular Mechanics and Quantum Mechanics:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.

-

Quantum Mechanical Optimization:

-

Take the low-energy conformers from the molecular mechanics search and perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Include solvent effects using a continuum solvation model (e.g., PCM) to better represent the solution-phase behavior.

-

-

Energy Calculation and Analysis: Calculate the relative energies of the optimized conformers to determine the most stable conformation. Analyze the geometric parameters (bond lengths, angles, dihedrals) of the lowest energy structure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural analysis of this compound.

Caption: Workflow for the structural analysis of this compound.

Conclusion

While definitive experimental structural data for this compound is not currently in the public domain, a comprehensive analysis based on established stereochemical principles and data from analogous structures strongly indicates a preference for a chair conformation with the 3-amino group in the equatorial position. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to verify this predicted structure and to further explore the conformational landscape of this important chiral building block. Such knowledge is indispensable for the rational design of novel therapeutics and other advanced materials.

CAS number and supplier information for (R)-3-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-1-benzylpiperidine is a chiral synthetic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in a wide range of biologically active molecules. This technical guide provides comprehensive information on its chemical properties, supplier details, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents, particularly those targeting sigma receptors.

Chemical and Physical Properties

This compound is a compound with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 168466-84-0 | |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | White powder or yellow liquid | [2] |

| Synonyms | (3R)-1-(Phenylmethyl)-3-piperidinamine, (3R)-1-Benzylpiperidin-3-amine | [3] |

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following reputable sources:

| Supplier | Product Name/Purity | Catalog Number |

| Sigma-Aldrich | This compound | AldrichCPR |

| Thermo Fisher Scientific | This compound, 97% | H52425.03 |

| ChemicalBook | This compound | CB8175940 |

| Opulent Pharma | This compound | Not specified |

| Astatech (Chengdu) Biopharm. Co. Ltd | (r)-3-amino-1-benzyl-piperidine | Not specified |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Hofmann rearrangement of a corresponding amide. Below is a detailed experimental protocol adapted from patent literature.[2]

Synthesis of this compound from (R)-1-benzylpiperidinamide [2]

Materials:

-

(R)-1-benzylpiperidinamide

-

Water

-

30% aqueous sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Aqueous sodium hypochlorite (NaOCl) solution

-

Toluene

Procedure:

-

In a suitable reaction vessel, mix (R)-1-benzylpiperidinamide (1.1 g) with water (5 mL), 30% aqueous sodium hydroxide (6.7 g, 10 equivalents), and tetrahydrofuran (10 mL).

-

To the stirred mixture, add an aqueous sodium hypochlorite solution (11.2 g, 1.5 equivalents).

-

Maintain the reaction mixture at 15°C and stir for 1 hour.

-

After 1 hour, warm the mixture to 60°C and continue stirring for an additional 2 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture to 20°C.

-

Extract the product from the reaction mixture with toluene (3 x 10 mL).

-

Combine the organic layers.

-

Remove the solvent by concentration under reduced pressure to yield this compound as a yellow-brown oil (0.8 g, 55% yield).

Role in Drug Discovery: Precursor to Sigma Receptor Ligands

This compound and its derivatives are of significant interest in drug development due to their ability to serve as precursors for potent and selective sigma receptor ligands.[4][5] Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological and psychiatric conditions, making them attractive therapeutic targets.

The following diagram illustrates the synthetic utility of this compound as a key intermediate in the synthesis of more complex molecules, such as sigma receptor ligands.

Caption: Synthetic utility of this compound.

Biological Context: Sigma-1 Receptor Signaling

The sigma-1 receptor, a target for ligands derived from this compound, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular signaling, particularly calcium homeostasis.

The diagram below outlines the established role of the sigma-1 receptor in modulating cellular calcium signaling.

Caption: Role of Sigma-1 Receptor in Calcium Signaling.

References

- 1. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 168466-84-0 [chemicalbook.com]

- 3. This compound - Opulent Pharma [opulentpharma.com]

- 4. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]

- 5. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action of (R)-3-Amino-1-benzylpiperidine in Catalysis: A Technical Whitepaper

Abstract: (R)-3-Amino-1-benzylpiperidine is a chiral diamine with significant potential as a bifunctional organocatalyst in asymmetric synthesis. While its primary application to date has been as a key building block for pharmaceutical agents, its structural features—a chiral primary amine and a tertiary amine on a rigid piperidine scaffold—suggest a plausible role in catalyzing carbon-carbon bond-forming reactions. This technical guide explores the potential mechanism of action of this compound in the context of asymmetric catalysis, focusing on a proposed role in the Michael addition reaction. This document outlines a hypothetical catalytic cycle, presents illustrative quantitative data, provides detailed experimental protocols for its proposed use, and visualizes the mechanistic pathways and workflows. The content herein is based on established principles of bifunctional aminocatalysis and serves as a theoretical framework to guide future experimental validation.

Introduction

Chiral piperidine moieties are privileged structures in medicinal chemistry and natural product synthesis, making their stereoselective synthesis a topic of intense research.[1][2] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. Chiral primary and secondary amines are particularly effective organocatalysts, often operating through enamine or iminium ion intermediates.[3][4]

This compound possesses the key attributes of a bifunctional organocatalyst: a nucleophilic primary amine capable of forming an enamine with a carbonyl compound, and a tertiary amine that can act as a Brønsted base or, when protonated, as a Brønsted acid to activate an electrophile.[5] This dual functionality, locked in a specific stereochemical arrangement by the chiral piperidine ring, can create a highly organized transition state, enabling excellent stereocontrol.

Although direct experimental evidence for the catalytic use of this compound is not yet prevalent in the literature, this guide postulates its mechanism of action in the asymmetric Michael addition of ketones to nitroalkenes, a benchmark reaction for evaluating bifunctional amine catalysts.[6]

Proposed Mechanism of Action: Bifunctional Enamine Catalysis

The proposed catalytic utility of this compound hinges on a dual-activation mechanism involving enamine catalysis, as depicted below. The catalytic cycle for the addition of a ketone to a nitroalkene can be broken down into four key steps:

-

Enamine Formation: The chiral primary amine of the catalyst reacts with a ketone substrate to form a chiral enamine intermediate. This step increases the HOMO of the nucleophile, making it more reactive.

-

Electrophile Activation: An acidic additive (e.g., benzoic acid) protonates the more basic tertiary amine of the piperidine ring. This ammonium ion then acts as a hydrogen-bond donor, activating the nitroalkene electrophile and lowering its LUMO.

-

Stereoselective C-C Bond Formation: The activated enamine and the activated nitroalkene are brought together in a highly organized, chiral transition state. The benzyl group and the piperidine ring provide steric hindrance that directs the attack of the enamine on one face of the nitroalkene, thus controlling the stereochemistry of the newly formed stereocenters.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water to release the final Michael adduct and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.

Caption: Proposed bifunctional catalytic cycle for the Michael addition.

The stereochemical outcome is determined in the C-C bond-forming step. The chiral environment created by the catalyst forces a specific orientation of the reactants.

Caption: Key interactions in the proposed stereodetermining transition state.

Hypothetical Performance Data

To illustrate the potential efficacy of this compound as a catalyst, the following table summarizes hypothetical data for the asymmetric Michael addition of various ketones to trans-β-nitrostyrene. This data is intended for illustrative purposes and awaits experimental verification.

| Entry | Ketone (Nucleophile) | Time (h) | Conversion (%) | dr (syn:anti) | ee (%) [syn] |

| 1 | Cyclohexanone | 24 | >99 | 95:5 | 97 |

| 2 | Cyclopentanone | 36 | 98 | 92:8 | 95 |

| 3 | Acetone | 48 | 85 | - | 90 |

| 4 | Propiophenone | 48 | 91 | 88:12 | 92 |

| 5 | 4-Methoxycyclohexanone | 24 | >99 | 96:4 | 98 |

| 6 | 4-tert-Butylcyclohexanone | 30 | 95 | >99:1 | 99 |

Conditions: Ketone (2.0 mmol), trans-β-nitrostyrene (1.0 mmol), catalyst (10 mol%), benzoic acid (10 mol%) in toluene (1.0 M) at room temperature.

Experimental Protocols

This section provides a detailed methodology for the proposed catalytic Michael addition.

General Procedure for the Asymmetric Michael Addition

Materials:

-

This compound (catalyst)

-

Benzoic acid (co-catalyst)

-

trans-β-nitrostyrene (electrophile)

-

Ketone (nucleophile, e.g., cyclohexanone)

-

Toluene (anhydrous solvent)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (19.0 mg, 0.1 mmol, 10 mol%) and benzoic acid (12.2 mg, 0.1 mmol, 10 mol%).

-

The flask is sealed with a septum and purged with an inert atmosphere (N₂ or Ar).

-

Anhydrous toluene (1.0 mL) is added via syringe, and the mixture is stirred for 10 minutes at room temperature to ensure dissolution.

-

trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv) is added to the flask.

-

Cyclohexanone (204 µL, 2.0 mmol, 2.0 equiv) is then added dropwise via syringe.

-

The reaction mixture is stirred vigorously at room temperature for the time specified (e.g., 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated directly under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

-

The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H).

Caption: General experimental workflow for the proposed catalytic reaction.

Conclusion and Future Outlook

This compound possesses all the necessary structural and electronic features to function as a highly effective bifunctional organocatalyst. The proposed mechanism, based on well-established principles of enamine and bifunctional catalysis, provides a strong rationale for its potential application in asymmetric Michael additions and other C-C bond-forming reactions. The rigid chiral scaffold is expected to provide a well-defined transition state, leading to high levels of stereocontrol.

This technical guide serves as a foundational hypothesis. Future work must be directed toward the experimental validation of this proposed catalytic activity. Such studies would involve screening various reaction conditions, expanding the substrate scope, and performing detailed mechanistic investigations, including kinetic studies and computational modeling, to confirm the proposed transition state. The successful development of this compound as an off-the-shelf organocatalyst would represent a valuable addition to the synthetic chemist's toolkit for accessing enantioenriched molecules.

References

- 1. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Michael Addition [organic-chemistry.org]

Literature review of (R)-3-Amino-1-benzylpiperidine and its analogs

An In-Depth Technical Guide to (R)-3-Amino-1-benzylpiperidine and its Analogs

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its derivatives, optically active 3-aminopiperidines have garnered significant attention due to their presence in several approved drugs, including the dipeptidyl peptidase-IV (DPP-4) inhibitors alogliptin and trelagliptin.[1] this compound serves as a key intermediate and structural motif in the development of novel therapeutic agents.[2][3] Its constrained cyclic structure and the stereochemistry of the amino group are crucial for specific interactions with biological targets. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, therapeutic applications as DPP-4 inhibitors and agents for neurodegenerative diseases, and structure-activity relationships.

Synthesis of this compound and Analogs

The enantiomerically pure 3-aminopiperidine core is a valuable building block, and various synthetic strategies have been developed to access it. Common methods include the asymmetric synthesis from achiral precursors, resolution of racemic mixtures, and utilization of the chiral pool.

Key Synthetic Approaches:

-

From L-Glutamic Acid: A widely reported method involves a multi-step synthesis starting from the natural amino acid L-glutamic acid.[4] This approach leverages the inherent chirality of the starting material to establish the desired (R)-stereocenter. The process typically involves esterification, Boc-protection of the amino group, reduction of the carboxylic acids to diols, tosylation of the diols, and subsequent cyclization with an appropriate amine, such as benzylamine.[1]

-

Enzymatic Transamination: Biocatalytic methods offer a green and efficient alternative. Asymmetric synthesis using a transaminase catalyst can convert a protected 3-piperidone into the corresponding (R)-3-aminopiperidine with high optical purity.[5][6] This method is advantageous due to its mild reaction conditions and high stereoselectivity.[5]

-

Hydrogenation of Pyridines: Another approach involves the catalytic hydrogenation of substituted pyridines. For instance, t-butyl pyridin-3-ylcarbamate can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the corresponding piperidine derivative.[7]

Below is a diagram illustrating a common synthetic workflow starting from L-glutamic acid.

Experimental Protocol: Synthesis from Ditosylate and Benzylamine[1]

A representative procedure for the cyclization step is as follows:

-

A solution of the crude ditosylate intermediate (derived from the corresponding diol, 1.0 mmol) is prepared.

-

Benzylamine (15 mmol) is added to the solution.

-

The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with an aqueous solution.

-

The product is extracted using an organic solvent (e.g., CH2Cl2).

-

The combined organic layers are dried and concentrated under reduced pressure.

-

The crude product is purified by chromatography to yield the N-benzylpiperidine derivative.

Therapeutic Applications

Analogs of this compound have been extensively explored as inhibitors of various enzymes, leading to potential treatments for metabolic and neurodegenerative diseases.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[8] By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[8][9] This mechanism makes DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes mellitus.[10][11] The (R)-3-aminopiperidine moiety is a key pharmacophore that often binds to the S1 pocket of the DPP-4 enzyme.

Quantitative Data: DPP-4 Inhibitory Activity of Analogs

The inhibitory potency of various analogs is typically reported as the half-maximal inhibitory concentration (IC50).

| Compound Class | Representative Analog | DPP-4 IC50 (nM) | Reference |

| Triazolopiperazine β-amino amides | Compound 3 | 2 | [9] |

| Triazolopiperazine β-amino amides | Compound 4 | 2 | [9] |

| Indole Aminoethyl Carboxamides | Compound 24 | 70 | [9] |

| Indole Aminoethyl Carboxamides | Compound 25 | 70 | [9] |

| α-amino pyrrole-2-carbonitriles | Compound 53 | 4 | [9] |

| α-amino pyrrole-2-carbonitriles | Compound 54 | 10 | [9] |

| Piperazinopyrrolidines | Compound 23 | 3730 | [9] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A typical fluorometric assay to determine DPP-4 inhibitory activity involves the following steps:

-

Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and assay buffer (e.g., Tris-HCl).

-

Procedure: a. The test compounds (analogs of this compound) are serially diluted in the assay buffer. b. The DPP-4 enzyme is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at room temperature. c. The enzymatic reaction is initiated by adding the fluorogenic substrate. d. The reaction is incubated at 37°C. e. The fluorescence intensity is measured at specific excitation and emission wavelengths (e.g., 380 nm and 460 nm, respectively) using a microplate reader.

-

Data Analysis: The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Alzheimer's Disease and Neuroprotection

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) plaque deposition, and oxidative stress.[12][13] This complexity has driven the development of multi-target-directed ligands (MTDLs) that can address several of these factors simultaneously.[14] N-benzylpiperidine analogs have emerged as promising scaffolds for designing MTDLs for AD.[13][14]

These compounds are often designed to inhibit key enzymes like acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase-1 (BACE-1), which is involved in the production of Aβ peptides.[14]

Quantitative Data: Cholinesterase and BACE-1 Inhibitory Activities

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 15b | eeAChE | 0.39 | [13] |

| 15j | eqBChE | 0.16 | [13] |

| 25 | AChE | Moderate | [14] |

| 26 | AChE | Moderate | [14] |

| 40 | AChE & BACE-1 | Balanced | [14] |

| 41 | AChE & BACE-1 | Balanced | [14] |

| 19 | AChE | 0.0012 | [15] |

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and phosphate buffer.

-

Procedure: a. The reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations. b. The AChE enzyme is added to the wells and incubated for a specified period (e.g., 15 minutes) at a controlled temperature. c. The reaction is initiated by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). e. The absorbance of the solution is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percent inhibition is calculated, and IC50 values are determined by non-linear regression analysis.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of these analogs.

-

For DPP-4 Inhibitors: The (R)-configuration of the 3-aminopiperidine ring is often critical for potent inhibition. The amino group typically forms a key salt bridge interaction in the enzyme's active site. Substitutions on the piperidine nitrogen and modifications of other parts of the molecule are explored to enhance binding to other subsites (S2, S2') of the enzyme, thereby improving potency and selectivity.[9]

-

For AChE Inhibitors: The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE.[14] The length and nature of the linker between the piperidine core and other aromatic moieties are critical for achieving dual binding to both the catalytic active site (CAS) and the PAS of the enzyme, which can also help in inhibiting Aβ aggregation induced by AChE.[14][15]

Conclusion

This compound and its analogs represent a versatile and highly valuable class of compounds in modern drug discovery. The 3-aminopiperidine scaffold is a privileged structure for targeting enzymes like DPP-4, leading to effective treatments for type 2 diabetes. Furthermore, the N-benzylpiperidine framework has proven to be an excellent starting point for developing multi-target-directed ligands aimed at the complex pathology of Alzheimer's disease. Continued exploration of the structure-activity relationships and the development of novel synthetic routes will undoubtedly lead to the discovery of new and improved therapeutic agents based on this important chemical core.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Opulent Pharma [opulentpharma.com]

- 3. cphi-online.com [cphi-online.com]

- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 7. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 8. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-3-Amino-1-benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-1-benzylpiperidine is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) often resides in a single enantiomer. This technical guide provides an in-depth overview of the core enantioselective synthesis methods for this compound, presenting comparative data and detailed experimental protocols for key methodologies.

Core Synthetic Strategies

Several enantioselective strategies have been developed to produce this compound and its precursors. The most prominent and industrially viable methods include enzymatic transamination, synthesis from the chiral pool, and resolution of racemates.

Enzymatic Transamination

Enzymatic transamination has emerged as a powerful and green method for the asymmetric synthesis of chiral amines. This approach utilizes transaminase enzymes to stereoselectively convert a prochiral ketone to the corresponding amine with high enantiopurity. In the synthesis of this compound, an N-protected 3-piperidone derivative is used as the substrate.

A patented method describes the conversion of N-benzyl-3-piperidone to (R)-N-benzyl-3-aminopiperidine using a transaminase. The process involves the enzymatic reaction followed by a deprotection step to yield the target compound. The key advantages of this method are its high enantioselectivity (often >99% ee), mild reaction conditions, and environmental friendliness.[1][2]

Experimental Protocol: Enzymatic Synthesis of (R)-N-benzyl-3-aminopiperidine [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve N-benzyl-3-piperidone (substrate) in a buffered aqueous solution.

-

Enzyme and Cofactor Addition: Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) as a cofactor. An amino donor, such as isopropylamine, is also added in excess.

-

pH and Temperature Control: Maintain the pH of the reaction mixture at a constant value (e.g., 8.5) and the temperature at a specific level (e.g., 45°C).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solid enzyme by filtration. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Logical Workflow for Enzymatic Transamination

References

A Technical Guide to the Synthesis and Characterization of Novel (R)-3-Amino-1-benzylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (R)-3-Amino-1-benzylpiperidine and its derivatives. This class of chiral compounds holds significant interest in medicinal chemistry, primarily as key building blocks for pharmacologically active agents, including those targeting neurodegenerative diseases like Alzheimer's. This document outlines various synthetic methodologies, detailed experimental protocols, and extensive characterization data. Furthermore, it explores the biological context of these derivatives, particularly as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).

Synthesis of this compound Core Structure

The enantiomerically pure this compound scaffold can be synthesized through several strategic approaches, each with its own advantages in terms of starting materials, stereocontrol, and scalability. Key methodologies include asymmetric synthesis from prochiral precursors, utilization of the chiral pool, and enzymatic resolutions.

Asymmetric Synthesis via Enzymatic Transamination

A highly efficient and stereoselective method for producing chiral amines is through enzymatic transamination. This approach utilizes ω-transaminases to convert a prochiral ketone to the corresponding amine with high enantiopurity. For the synthesis of this compound precursors, this typically involves the amination of N-protected 3-piperidones.

Experimental Protocol: Enzymatic Synthesis of (R)-N-Boc-3-aminopiperidine [1]

This protocol details the synthesis of a key intermediate, (R)-N-Boc-3-aminopiperidine, which can be subsequently deprotected and benzylated.

-

Reaction Setup: In a suitable reaction vessel, dissolve N-Boc-3-piperidone in a buffer solution (e.g., Tris-HCl) containing an amine donor (e.g., isopropylamine) and pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: Introduce an immobilized (R)-selective ω-transaminase to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 45°C) and pH (e.g., 8.5) with gentle agitation for a specified period (e.g., 24 hours), monitoring the conversion by TLC or HPLC.

-

Work-up and Purification: Upon completion, remove the immobilized enzyme by filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Synthesis from Chiral Pool Precursors

Leveraging naturally occurring chiral molecules, such as amino acids, provides an economical and efficient route to enantiomerically pure compounds. L-glutamic acid is a common starting material for the synthesis of the (S)-enantiomer of 3-aminopiperidine derivatives. A similar strategy can be employed using D-glutamic acid for the (R)-enantiomer, or through synthetic manipulations of intermediates derived from other chiral starting materials like D-ornithine or D-lysine.[2][3]

Experimental Protocol: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid

This protocol outlines the synthesis of the (S)-enantiomer, illustrating the general multi-step strategy from a chiral amino acid. A similar pathway starting from D-glutamic acid would yield the corresponding (R)-enantiomer.

-

Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

-

Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

-

Tosylation: The primary hydroxyl groups of the diol are activated by conversion to tosylates using p-toluenesulfonyl chloride.

-

Cyclization with Benzylamine: The ditosylate intermediate is then cyclized by reaction with benzylamine, which acts as both the nucleophile for ring formation and the source of the N-benzyl group, to afford (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.

Synthesis via Hofmann Rearrangement

Another classical approach involves the Hofmann rearrangement of a chiral amide. This method is effective for converting a carboxylic acid derivative into a primary amine with one less carbon atom.

Experimental Protocol: Synthesis of this compound from (R)-1-benzylnipecotamide

-

Preparation of the Amide: (R)-Nipecotic acid is first converted to its corresponding amide, (R)-nipecotamide. This amide is then N-benzylated.

-

Hofmann Rearrangement: The resulting (R)-1-benzylnipecotamide is treated with a solution of sodium hypochlorite or sodium hypobromite in aqueous sodium hydroxide. The reaction mixture is typically stirred at a controlled temperature (e.g., 15°C) and then warmed (e.g., to 60°C) to drive the rearrangement to completion.

-

Extraction and Isolation: After cooling, the product is extracted into an organic solvent such as toluene. The combined organic extracts are dried and concentrated to yield this compound.

Characterization of this compound and Derivatives

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compounds. Standard analytical techniques are employed for this purpose.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound and a Key Intermediate

| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | HRMS (m/z) |

| (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | (CDCl3, 101 MHz) δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1. | (CDCl3, 101 MHz) δ 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1. | ESI: [M+H]+ Calcd for C17H27N2O2: 291.2073, Found: 291.2068. |

| (R)-N-benzyl-3-aminopiperidine | (CDCl3, 400MHz) δ 7.21–7.30 (m, 5H), 3.49 (d, J=13.2Hz, 1H), 3.45 (d, J=13.2Hz, 1H). | Data not available in the searched literature. | Data not available in the searched literature. |

| (R)-3-aminopiperidine dihydrochloride | (D2O, 400 MHz) δ 3.73 (m, 2H), 3.47–3.44 (m, 1H), 3.06–2.89 (m, 2H), 2.19–2.17 (m, 1H), 2.03–2.00 (m, 1H), 1.76–1.73 (m, 1H), 1.61–1.64 (m, 1H).[1] | (D2O, 101 MHz) δ 45.61, 44.94, 43.41, 26.26, 20.15.[1] | Data not available in the searched literature. |

Note: Complete spectroscopic data for the unprotected this compound is not consistently available across the surveyed literature. The provided data is based on available sources.

Biological Activity and Signaling Pathways

Derivatives of N-benzylpiperidine have emerged as promising candidates for the treatment of Alzheimer's disease due to their ability to act as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).[4]

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in acetylcholine, contributing to cognitive decline. AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5]

References

- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

(R)-3-Amino-1-benzylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (R)-3-Amino-1-benzylpiperidine (CAS RN: 168466-84-0), a key intermediate in organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol .[1][2] It is typically a white powder or yellow liquid.[3] While slightly soluble in water, its full physicochemical properties are important for proper handling and storage.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | White powder or yellow liquid | [3] |

| CAS Number | 168466-84-0 | [1][2][4] |

| Solubility | Slightly soluble in water | [3] |

| SMILES String | N[C@@H]1CCCN(C1)Cc2ccccc2 | [1] |

| InChI Key | HARWNWOLWMTQCC-GFCCVEGCSA-N | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data. It is crucial to understand these hazards to implement appropriate safety measures.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation.[2][4] |

| H319 | Causes serious eye irritation.[2][4] |

| H335 | May cause respiratory irritation.[2][4] |

| H314 | Causes severe skin burns and eye damage.[2] |

| H318 | Causes serious eye damage.[2] |

Signal Word: Danger[2]

Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure and associated risks.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [5]* Skin Protection:

-

Wear impervious protective gloves (e.g., nitrile rubber).

-

A lab coat or chemical-resistant apron should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]The recommended storage temperature is typically between 2-8°C.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids. [6]* Stability: The compound is stable under recommended storage conditions.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [5] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5][6] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [5]* Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides. [6]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols: Standard Operating Procedures for Handling

While specific experimental uses will vary, the following standard operating procedures should be followed when handling this compound in a laboratory setting.

Weighing the Compound

-

Preparation: Don the appropriate PPE (lab coat, gloves, and safety goggles). Ensure the analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

-

Taring: Place a clean, dry weighing vessel on the balance and tare it.

-

Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust. If the compound is a liquid, use a calibrated pipette.

-

Cleaning: After weighing, securely close the stock container. Clean the spatula and any contaminated surfaces.

Dissolving the Compound

-

Preparation: In a chemical fume hood, place a suitable flask or beaker on a magnetic stir plate.

-

Solvent Addition: Add the desired solvent to the flask.

-

Compound Addition: Slowly add the pre-weighed this compound to the solvent while stirring.

-

Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but ensure this is compatible with the solvent and the reaction conditions.

Quenching and Work-up

-

Cooling: Ensure the reaction mixture is cooled to an appropriate temperature before quenching.

-

Quenching: Slowly and carefully add the quenching agent to the reaction mixture, paying attention to any potential exothermic reactions.

-

Extraction and Washing: Perform any subsequent extractions and washes in a separatory funnel within the fume hood. Vent the separatory funnel frequently to release any pressure buildup.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. (R)-3-アミノ-1-ベンジルピペリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 168466-84-0 [chemicalbook.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of (R)-3-Amino-1-benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic route for the chiral intermediate, (R)-3-Amino-1-benzylpiperidine. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data based on analogous structures and established analytical principles, alongside detailed, generalized experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for the synthesis, purification, and characterization of this compound and related compounds in a research and development setting.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments—a benzyl group, a piperidine ring, and a primary amine—and comparison with data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Ar-H |

| ~ 3.50 | s | 2H | Ar-CH ₂-N |

| ~ 2.80 - 3.00 | m | 1H | CH -NH₂ |

| ~ 2.60 - 2.80 | m | 2H | Piperidine-H (axial/equatorial at C2/C6) |

| ~ 1.90 - 2.10 | m | 2H | Piperidine-H (axial/equatorial at C2/C6) |

| ~ 1.40 - 1.80 | m | 4H | Piperidine-H (at C4/C5) |

| ~ 1.30 | br s | 2H | NH ₂ |

Note: Chemical shifts for the piperidine ring protons are complex due to conformational heterogeneity and diastereotopicity. The primary amine protons are expected to be a broad singlet and are exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.5 | Quaternary Ar-C |

| ~ 129.0 | Ar-C H |

| ~ 128.2 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 63.0 | Ar-C H₂-N |

| ~ 58.0 | Piperidine-C (C2) |

| ~ 54.0 | Piperidine-C (C6) |

| ~ 48.0 | C H-NH₂ (C3) |

| ~ 32.0 | Piperidine-C (C4) |

| ~ 24.0 | Piperidine-C (C5) |

Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Doublet | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~ 1100 | Medium | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Note: IR data is based on general frequencies for functional groups present in the molecule. PubChem indicates the existence of an FTIR spectrum for this compound, acquired using a Bruker Tensor 27 FT-IR.[1]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 189 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 84 | [Piperidine ring fragment]⁺ |

Note: Electron Ionization (EI) is expected to produce a prominent tropylium ion at m/z 91 due to the stable benzyl cation. Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 191.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The NH₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum on a 100 MHz or higher spectrometer.

-

Use a spectral width of 0-200 ppm.

-

Employ a 45° pulse angle and a 2-second relaxation delay with proton decoupling to enhance the signal-to-noise ratio. A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization or Electron Ionization for fragmentation analysis).

-

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C.

-

-

EI-MS Protocol (for GC-MS):

-

Inject a solution of the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

The sample will be vaporized and separated on the GC column before entering the MS for ionization and fragmentation.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M]⁺ or [M+H]⁺) and compare it with the theoretical molecular weight. Analyze the fragmentation pattern to confirm the structure.

Synthetic Workflow

A common route to synthesize this compound involves the reductive amination of a suitable ketone precursor. A representative workflow is outlined below.

Caption: Enzymatic synthesis of this compound.

Detailed Synthetic Protocol (Representative)

A method for synthesizing (R)-3-aminopiperidine derivatives involves the use of a transaminase.[2] The following is a generalized protocol based on this approach for the N-benzylated target molecule:

-

Reaction Setup: In a suitable reaction vessel, a solution of N-benzyl-3-piperidone is prepared in a buffer (e.g., Tris-HCl) and an organic co-solvent (e.g., tetrahydrofuran).

-

Addition of Reagents: An amine donor, such as isopropylamine, and a catalytic amount of pyridoxal phosphate (PLP) are added to the mixture.

-

Enzymatic Conversion: The reaction is initiated by the addition of an appropriate ω-transaminase enzyme. The pH is maintained at an optimal level (e.g., 8.0) for the enzyme's activity.

-

Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 50°C) and monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.